2-isocyano-2-methylpropane

Catalog No.
S566484
CAS No.
7188-38-7
M.F
C5H9N
M. Wt
83.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-isocyano-2-methylpropane

CAS Number

7188-38-7

Product Name

2-isocyano-2-methylpropane

IUPAC Name

2-isocyano-2-methylpropane

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

InChI

InChI=1S/C5H9N/c1-5(2,3)6-4/h1-3H3

InChI Key

FAGLEPBREOXSAC-UHFFFAOYSA-N

SMILES

CC(C)(C)[N+]#[C-]

Synonyms

1,1-Dimethylethyl Isocyanide; 1-tert-Butylisonitrile; 2-Isocyano-2-methylpropane; t-Butylisocyanide; t-Butylisonitrile; tert-Butylisonitrile

Canonical SMILES

CC(C)(C)[N+]#[C-]

Organic Synthesis

  • Alkyl Radical Reactions: tert-Butyl isocyanide offers a tin-free alternative for alkyl radical reactions. When combined with a free-radical initiator, it participates in radical processes without the need for organotin compounds, which can be toxic and environmentally hazardous. Source: Fisher Scientific:
  • Multicomponent Reactions: Due to its unique reactivity, tert-butyl isocyanide serves as a useful intermediate in multicomponent reactions, allowing for the efficient synthesis of complex molecules from readily available starting materials. Source: Sigma-Aldrich:
  • Synthesis of Specific Molecules: tert-Butyl isocyanide finds application in the targeted synthesis of various molecules of interest, including:
    • Coumarins: These heterocyclic compounds possess diverse biological activities and are found in many natural products. tert-Butyl isocyanide participates in their synthesis through multicomponent reactions. Source: Sigma-Aldrich:
    • 4H-Chromenes: Similar to coumarins, 4H-chromenes exhibit a range of biological properties and are present in various natural sources. tert-Butyl isocyanide contributes to their synthesis through specific reaction pathways. Source: Sigma-Aldrich:
    • Isoxazolines: These five-membered heterocyclic rings are of interest in medicinal chemistry due to their potential biological activities. tert-Butyl isocyanide participates in their synthesis through cycloaddition reactions. Source: Sigma-Aldrich:

Other Applications

  • Surface Chemistry: Studies have explored the interaction of tert-butyl isocyanide with various surfaces, including the germanium (100) surface. This research contributes to a deeper understanding of surface chemistry at the atomic level. Source: Sigma-Aldrich:
  • Metal Complexation: tert-Butyl isocyanide readily forms complexes with transition metals due to its ability to donate a lone pair of electrons. These complexes find application in various areas of research, including catalysis and materials science. Source: National Institutes of Health: )

2-Isocyano-2-methylpropane, commonly known as tert-butyl isocyanide, is an organic compound with the molecular formula C5H9NC_5H_9N. It is categorized as an isocyanide, which features a functional group characterized by a carbon-nitrogen triple bond (C≡N). This compound appears as a colorless liquid with an unpleasant odor and is known for its reactivity and ability to form stable complexes with transition metals .

The compound's structure consists of a tert-butyl group attached to an isocyanide functional group. The presence of the bulky tert-butyl group imparts unique steric properties, influencing its chemical behavior and interactions. It has a molecular weight of approximately 83.13 g/mol and can be identified by its CAS registry number 7188-38-7 .

  • Toxicity: Limited data available, but suspected to be toxic if inhaled or ingested.
  • Flammability: Flammable liquid.
  • Reactivity: Reacts with strong oxidizing agents and moisture.
  • Hazards: Wear appropriate personal protective equipment (PPE) when handling tBuNC, including gloves, safety glasses, and a fume hood.
, notably:

  • Cyclization Reactions: It acts as a key reagent in the synthesis of diverse heterocycles through cycloaddition reactions, particularly [4+1] cycloadditions .
  • Esterification: The compound serves as a mild esterification agent, facilitating reactions involving β-lactam antibiotics such as penicillins and cephalosporins .
  • Multicomponent Reactions: It is utilized in multicomponent reactions, allowing for the formation of complex organic structures .

The synthesis of 2-isocyano-2-methylpropane typically involves the Hofmann carbylamine reaction. In this method, tert-butylamine reacts with chloroform and sodium hydroxide in a phase transfer catalyst environment:

tert butylamine+chloroform+sodium hydroxidetert butyl isocyanide+sodium chloride+water\text{tert butylamine}+\text{chloroform}+\text{sodium hydroxide}\rightarrow \text{tert butyl isocyanide}+\text{sodium chloride}+\text{water}

This reaction effectively converts amines into isocyanides, showcasing the utility of tert-butylamine as a precursor .

2-Isocyano-2-methylpropane finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic compounds, including coumarines and isoxazolines .
  • Coordination Chemistry: The compound forms stable complexes with transition metals, making it valuable in coordination chemistry .
  • Radical Reactions: It is employed in radical chemistry for alkyl radical reactions without using tin-based reagents .

These applications highlight its versatility and importance in synthetic organic chemistry.

Interaction studies involving 2-isocyano-2-methylpropane primarily focus on its coordination with transition metals. The compound's ability to stabilize metals in unusual oxidation states has been demonstrated through various experiments. For example, it can stabilize palladium in the +1 oxidation state and form homoleptic complexes that are stoichiometrically analogous to certain binary metal carbonyl complexes .

Several compounds share structural or functional similarities with 2-isocyano-2-methylpropane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
PivalonitrileC5H9NC_5H_9NIsomeric with tert-butyl isocyanide; contains a nitrile instead of an isocyanide group.
Isobutyl isocyanideC4H7NC_4H_7NShorter carbon chain compared to tert-butyl; used similarly in organic synthesis.
Phenyl isocyanideC7H6NC_7H_6NContains an aromatic ring; exhibits different reactivity patterns due to resonance effects.

Each of these compounds exhibits unique characteristics that differentiate them from 2-isocyano-2-methylpropane while sharing the fundamental isocyanide functional group.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H330 (88.64%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

7188-38-7

Wikipedia

Tert-Butyl isocyanide

Dates

Modify: 2023-08-15

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